MFCD00010060
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Overview
Description
N2-Isobutyryl-2’-deoxyguanosine, also known by its identifier MFCD00010060, is an organic compound with the molecular formula C14H19N5O5. It is a derivative of deoxyguanosine, where the N2 position is modified with an isobutyryl group. This compound appears as a white crystalline solid and is primarily used in biological research, particularly in the synthesis and regulation of nucleic acids .
Preparation Methods
The synthesis of N2-Isobutyryl-2’-deoxyguanosine typically involves a two-step process:
Reaction with Isobutyryl Chloride: 2’-deoxyguanosine reacts with isobutyryl chloride under alkaline conditions to form N2-Isobutyryl-2’-deoxyguanosine.
Purification and Crystallization: The product is then purified and crystallized to obtain the final compound.
Chemical Reactions Analysis
N2-Isobutyryl-2’-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Substitution: It can participate in substitution reactions, particularly at the isobutyryl group, under appropriate conditions.
Hydrolysis: The isobutyryl group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Scientific Research Applications
N2-Isobutyryl-2’-deoxyguanosine is extensively used in scientific research due to its role in nucleic acid synthesis and regulation. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: It is used to study the structure, function, and biological activity of nucleic acids.
Medicine: Research involving this compound contributes to understanding genetic processes and developing therapeutic agents.
Industry: It is utilized in the production of nucleic acid-based products and in various biotechnological applications
Mechanism of Action
The mechanism of action of N2-Isobutyryl-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The isobutyryl group at the N2 position can affect the hydrogen bonding and base-pairing properties of guanosine, thereby modulating the stability and conformation of nucleic acid structures .
Comparison with Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine can be compared with other modified nucleosides such as:
N2-Isobutyryl-3-O-benzoyl-2-deoxyguanosine: This compound has an additional benzoyl group, which can further modify its chemical properties and biological activity.
2’-Deoxy-N2-isobutyrylguanosine: Similar to N2-Isobutyryl-2’-deoxyguanosine but with slight variations in the isobutyryl group positioning.
These comparisons highlight the unique structural modifications of N2-Isobutyryl-2’-deoxyguanosine, which contribute to its specific applications and properties.
Properties
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDXEQFMTMICKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867740 |
Source
|
Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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